molecular formula H6Si3 B084480 Trisilirane CAS No. 12597-37-4

Trisilirane

Número de catálogo: B084480
Número CAS: 12597-37-4
Peso molecular: 90.30 g/mol
Clave InChI: SZMYSIGYADXAEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El silicio (Si) es el segundo elemento más abundante en la corteza terrestre, constituyendo aproximadamente el 26,9% en masa. Principalmente existe como dióxido de silicio (SiO₂) en la naturaleza. El silicio elemental metalúrgico se obtiene mediante procesos de reducción a partir de sílice (SiO₂). Diferentes grados de silicio encuentran aplicaciones en diversas industrias:

    Silicio de bajo grado: Se utiliza en las industrias del aluminio, el acero y la química (rango de pureza del 15–90%).

    Silicio metalúrgico (MG): Pureza del 99% (2N), empleado en industrias similares.

    Silicio de grado solar: Pureza del 99,9999% (6N), utilizado en la energía fotovoltaica.

    Silicio de grado electrónico: Pureza del 99,9999999% (9N), esencial para la microelectrónica y los circuitos integrados.

El silicio semiconductor, ampliamente utilizado en componentes electrónicos como diodos, transistores y circuitos integrados, sigue siendo insustituible a pesar de la aparición de nuevos materiales como el grafeno y el perovskita .

Métodos De Preparación

Rutas sintéticas::

    Síntesis directa: Implica la reacción del silicio con varios compuestos. Por ejemplo, el proceso de Müller–Rochow produce compuestos organosilíceos y derivados clorados del silicio.

    Alcoxísilanos y clorosilanos: Intermediarios clave en la síntesis del silicio.

Producción industrial::

    Reducción de sílice: Producción de silicio metalúrgico mediante la reducción de sílice con carbono u otros agentes reductores.

    Deposición química en fase vapor (CVD): Se utiliza para obleas de silicio de alta pureza en la fabricación de semiconductores.

3. Análisis de las reacciones químicas

El silicio experimenta diversas reacciones:

    Oxidación: Forma dióxido de silicio (SiO₂).

    Reducción: Produce silicio metalúrgico.

    Sustitución: Los compuestos organosilíceos reaccionan con varios nucleófilos. Los reactivos comunes incluyen reactivos de Grignard, hidruros (por ejemplo, LiAlH₄) y halógenos (por ejemplo, Cl₂). Los productos principales incluyen silanos (SiH₄), siloxanos (Si-O-Si) y silazanos (Si-N-Si).

Análisis De Reacciones Químicas

Silicon undergoes diverse reactions:

    Oxidation: Forms silicon dioxide (SiO₂).

    Reduction: Yields metallurgical silicon.

    Substitution: Organosilicon compounds react with various nucleophiles. Common reagents include Grignard reagents, hydrides (e.g., LiAlH₄), and halogens (e.g., Cl₂). Major products include silanes (SiH₄), siloxanes (Si-O-Si), and silazanes (Si-N-Si).

Aplicaciones Científicas De Investigación

El impacto del silicio se extiende a través de diferentes campos:

    Semiconductores: Base para dispositivos electrónicos.

    Ciencia de los materiales: Materiales basados en silicio (por ejemplo, siloxenos) con propiedades únicas.

    Energía: Células fotovoltaicas.

    Catálisis: Catalizadores soportados en sílice.

Mecanismo De Acción

Los efectos del silicio son diversos:

    Fotovoltaica: Absorbe fotones, genera pares electrón-hueco.

    Sistemas biológicos: Posibles funciones en la salud ósea y los tejidos conectivos.

    Industria: Mejora las propiedades de los materiales.

Comparación Con Compuestos Similares

Si bien el silicio no tiene sustitutos directos en la electrónica y la energía fotovoltaica, otros materiales (por ejemplo, germanio, arseniuro de galio) compiten en aplicaciones específicas.

Propiedades

Número CAS

12597-37-4

Fórmula molecular

H6Si3

Peso molecular

90.30 g/mol

Nombre IUPAC

trisilirane

InChI

InChI=1S/H6Si3/c1-2-3-1/h1-3H2

Clave InChI

SZMYSIGYADXAEQ-UHFFFAOYSA-N

Impurezas

Impurities: Boron, aluminum;  garium;  indium;  germanium;  tin;  phosphorus;  arsenic;  antimony;  copper;  oxygen;  sulfur;  iron;  tellurium

SMILES

[Si]1[Si][Si]1

SMILES canónico

[SiH2]1[SiH2][SiH2]1

Punto de ebullición

4271 °F at 760 mmHg (NIOSH, 2024)
2355 °C
4271 °F

Color/Form

Black to gray, lustrous, needle-like crystals or octahedral platelets (cubic system);  amorphous form is dark brown powder

Densidad

2.33 at 77 °F (NIOSH, 2024) - Denser than water;  will sink
2.33 g/cu cm at 25 °C/4 °C
Electron mobility at 300 K: 1500 sq cm/volt/sec;  hole mobility at 300 K: 500 sq cm/volt/sec;  intrinsic charge density at 300 K: 1.5x10+10;  electron diffusion constant at 300 K: 38;  hole diffusion constant at 300 K: 13;  attacked by hydrofluoric or a mixture of hydrofluoric and nitric acids;  burns in fluorine, chlorine
Critical volume: 232.6 cu cm/mol;  atomic density: 5X10+22 atoms/cu cm;  Knoop hardness: 950-1150;  volume expansion on freezing: 9.5%
Density at melting pt = 2.30 g/cu cm (solid), 2.51 g/cu cm (liquid);  Heat of evaporation = 385 kJ/mol;  Surface tension at melting pt = 885 mJ/sq m
2.33 g/cm³
2.33 at 77 °F
(77 °F): 2.33

melting_point

2570 °F (NIOSH, 2024)
1410 °C
Enthalpy of fusion at melting point: 50.21 kJ/mol
2570 °F

160927-90-2

Descripción física

Silicon powder, amorphous appears as a dark brown powder. Insoluble in water and denser than water. Burns readily when exposed to heat or flames, and may be difficult to extinguish. Water may not be effective in extinguishing flames. Used to make computer microchips.
Other Solid;  Dry Powder, Other Solid;  Pellets or Large Crystals;  Dry Powder
Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.];  [NIOSH]
STEEL-GREY CRYSTALS OR BLACK-TO-BROWN AMORPHOUS POWDER.
Black to gray, lustrous, needle-like crystals.
Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.]

Solubilidad

Insoluble (NIOSH, 2024)
Soluble in a mixture of nitric and hydrofluoric acids and in alkalis;  insoluble in nitric and hydrochloric acid
Soluble in molten alkali oxides;  practically insoluble in water
Silicon and germanium are isomorphous and thus mutually soluble in all proportions;  molten silicon is immiscible in both molten tin and molten lead.
Solubility in water: none
Insoluble

Sinónimos

trisilirane

Presión de vapor

0 mmHg (approx) (NIOSH, 2024)
1 Pa at 1635 °C;  10 Pa at 1829 °C;  100 Pa at 2066 °C;  1 kPa at 2363 °C;  10 kPa at 2748 °C;  100 kPa at 3264 °C
0 mmHg (approx)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.